molecular formula C11H6F3NO B14326420 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile CAS No. 101048-47-9

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile

Katalognummer: B14326420
CAS-Nummer: 101048-47-9
Molekulargewicht: 225.17 g/mol
InChI-Schlüssel: WLFMYPWGEGHVGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a nitrile group, and a conjugated enone system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired enone product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amides, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and nitrile group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in biological pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile is unique due to the presence of both a nitrile group and a trifluoromethyl enone system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Eigenschaften

CAS-Nummer

101048-47-9

Molekularformel

C11H6F3NO

Molekulargewicht

225.17 g/mol

IUPAC-Name

4-(4,4,4-trifluoro-3-oxobut-1-enyl)benzonitrile

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)6-5-8-1-3-9(7-15)4-2-8/h1-6H

InChI-Schlüssel

WLFMYPWGEGHVGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)C(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.